molecular formula C9H8F4O B15320759 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B15320759
M. Wt: 208.15 g/mol
InChI Key: KJTMEBOAPXUSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated aromatic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol typically involves the introduction of fluoro and trifluoromethyl groups onto a phenyl ring followed by the formation of the ethan-1-ol moiety. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group. This is followed by reduction using a suitable reducing agent like sodium borohydride to form the ethan-1-ol group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and reduction processes. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of specific enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the combination of fluoro and trifluoromethyl groups on the phenyl ring along with the ethan-1-ol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8F4O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8,14H,5H2

InChI Key

KJTMEBOAPXUSDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CF)O

Origin of Product

United States

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